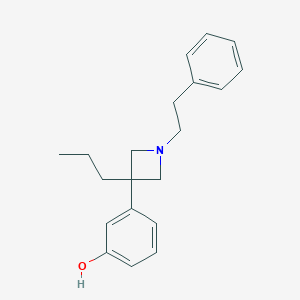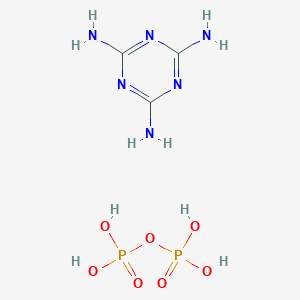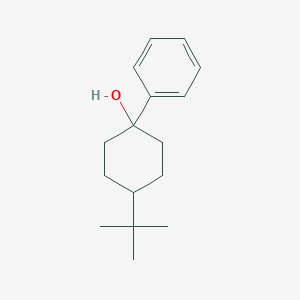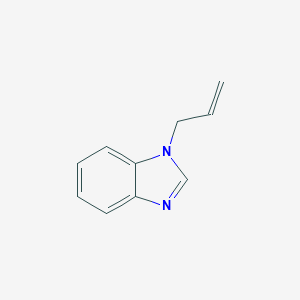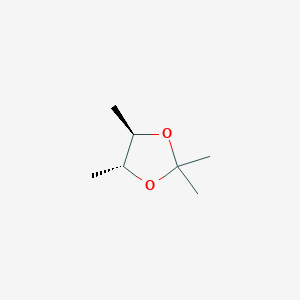
(4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane, also known as TMD, is a cyclic ether that has been widely used in scientific research due to its unique properties. TMD is a colorless liquid with a boiling point of 90°C and a molecular weight of 116.17 g/mol. Its chemical formula is C7H14O2. TMD is a chiral compound, which means that it has two enantiomers, (4R,5R)-TMD and (4S,5S)-TMD. In
Mecanismo De Acción
(4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane is a cyclic ether that can form hydrogen bonds with water molecules and other polar solvents. Its unique structure allows it to interact with biological molecules, such as proteins and nucleic acids. (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane can stabilize these molecules by forming hydrogen bonds with them, which can prevent denaturation and degradation.
Efectos Bioquímicos Y Fisiológicos
(4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane has been shown to have various biochemical and physiological effects. It can enhance the stability and activity of proteins and enzymes. (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane has also been shown to protect biological samples from freeze-thaw damage. In addition, (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane has been used as a cryoprotectant for oocytes and embryos, which can improve their survival rates during cryopreservation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane has many advantages for lab experiments. It is a highly stable and volatile compound that can easily penetrate cell membranes. (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane can be used as a solvent for various compounds, including proteins, peptides, and nucleic acids. It has also been used as a cryoprotectant for biological samples. However, (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane has some limitations. It can be toxic to cells at high concentrations, and it can interfere with some biochemical assays.
Direcciones Futuras
There are many future directions for (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane research. One area of interest is the development of new (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane derivatives with improved properties. Another area of interest is the use of (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane as a cryoprotectant for stem cells and other cell types. (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane can also be used in the development of new drugs and therapies for various diseases, such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane is a unique compound that has been widely used in scientific research. It has many advantages for lab experiments, including its stability, volatility, and ability to penetrate cell membranes. (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane has many potential applications in the development of new drugs and therapies, as well as in cryopreservation and other areas of research.
Métodos De Síntesis
(4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane can be synthesized using various methods. One of the most commonly used methods is the reaction of 2,3-dimethyl-2-butene with paraformaldehyde in the presence of an acid catalyst. The reaction yields a mixture of (4R,5R)-(4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane and (4S,5S)-(4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane, which can be separated using chiral chromatography.
Aplicaciones Científicas De Investigación
(4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane has been widely used in scientific research due to its unique properties. It is a highly stable and volatile compound that can easily penetrate cell membranes. (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane has been used as a solvent for various compounds, including proteins, peptides, and nucleic acids. It has also been used as a cryoprotectant for biological samples.
Propiedades
Número CAS |
17226-66-3 |
|---|---|
Nombre del producto |
(4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane |
Fórmula molecular |
C7H14O2 |
Peso molecular |
130.18 g/mol |
Nombre IUPAC |
(4R,5R)-2,2,4,5-tetramethyl-1,3-dioxolane |
InChI |
InChI=1S/C7H14O2/c1-5-6(2)9-7(3,4)8-5/h5-6H,1-4H3/t5-,6-/m1/s1 |
Clave InChI |
IWHKRVPYJLOGAW-PHDIDXHHSA-N |
SMILES isomérico |
C[C@@H]1[C@H](OC(O1)(C)C)C |
SMILES |
CC1C(OC(O1)(C)C)C |
SMILES canónico |
CC1C(OC(O1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



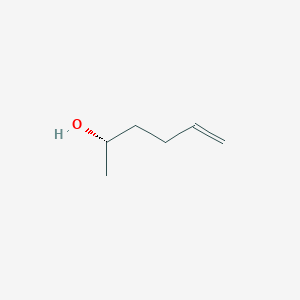
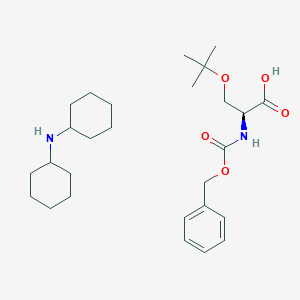
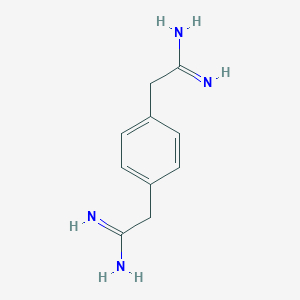
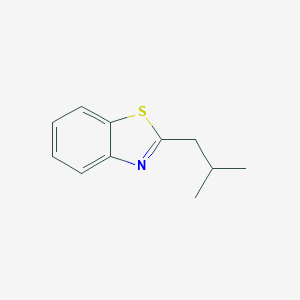
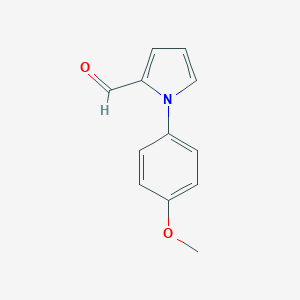
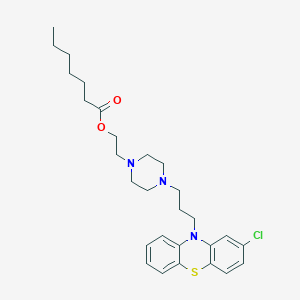
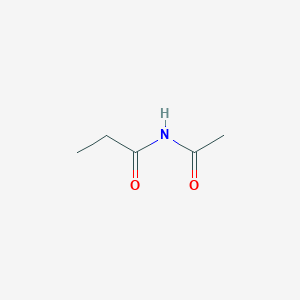
![2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid](/img/structure/B96146.png)

